

TCO PEG3 CH2CONHS reaction kinetics with tetrazine

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Compound Focus: Tco peg3 CH2conhs

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Frequently Asked Questions (FAQ)

Q1: What is the primary application of TCO-PEG3-CH2CONHS in research? TCO-PEG3-CH2CONHS is a heterobifunctional linker used for **bioorthogonal conjugation**. Its TCO group rapidly and selectively reacts with tetrazine groups via an inverse electron demand Diels-Alder (IEDDA) reaction, while its NHS ester group readily forms stable amide bonds with primary amines (e.g., on lysine residues of proteins or other biomolecules) [1] [2]. This makes it invaluable for creating conjugates for **live-cell imaging, antibody-drug conjugates (ADCs), and pretargeted PET imaging** [3] [4] [5].

Q2: How fast is the reaction between TCO and tetrazine? The TCO-tetrazine reaction is the fastest bioorthogonal reaction available. While the exact rate for TCO-PEG3-CH2CONHS depends on the specific tetrazine partner, the reaction typically features **second-order rate constants exceeding $800 \text{ M}^{-1}\text{s}^{-1}$, and often reaching $\sim 10,000 \text{ M}^{-1}\text{s}^{-1}$** under physiological conditions, enabling efficient conjugation at nanomolar to micromolar concentrations in minutes [6] [4].

Q3: Why is a PEG linker incorporated into the TCO reagent? The PEG (polyethylene glycol) spacer serves several critical functions:

- **Improves Reactivity:** It prevents the hydrophobic TCO group from being "masked" or buried through interactions with the biomolecule's surface, ensuring high functional reactivity. One study showed a **more than 5-fold enhancement in functional TCO density** on antibodies when using PEG linkers [7].

- **Enhances Solubility:** PEG improves the aqueous solubility of the entire conjugate.
- **Reduces Aggregation:** It acts as a spacer to minimize undesirable hydrophobic interactions.
- **Increases Stability:** Conjugates often demonstrate improved stability in biological environments [1] [7].

Q4: Does the TCO-tetrazine reaction require a metal catalyst? No. A key advantage of this chemistry is that it is **copper-free**, which preserves cell viability and biomolecule functionality, making it ideal for sensitive applications involving live cells or in vivo studies [3] [4].

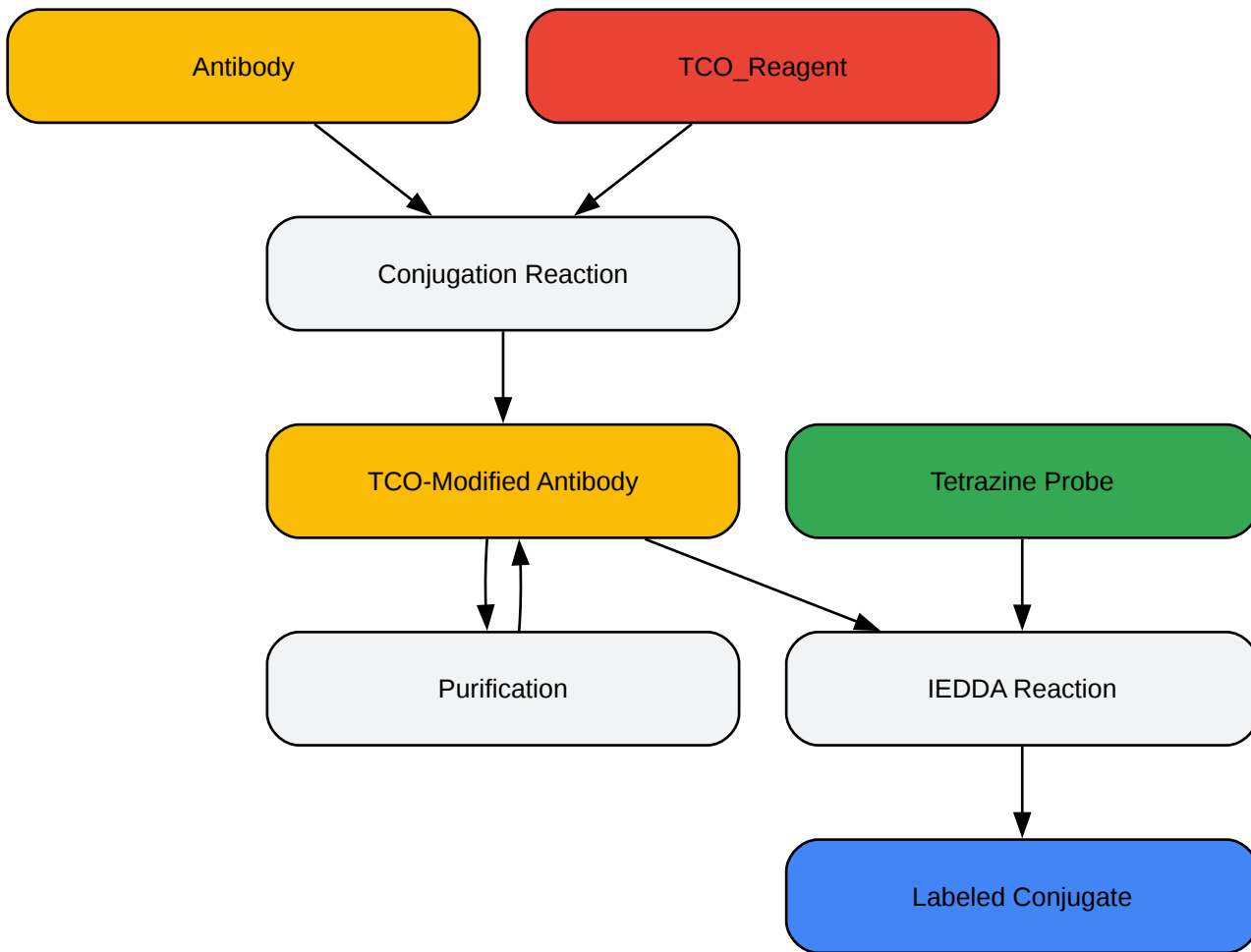
Quantitative Data Summary

The table below summarizes key characteristics of TCO-PEG3-CH₂CONHS and its reaction for easy reference.

Parameter	Details / Value
CAS Number	2141981-86-2 [2]
Molecular Weight	373.44 g/mol [2]
Purity	≥98% [1]
Reactive Groups	trans-Cyclooctene (TCO) & NHS Ester [1] [2]
Key Reaction	Inverse Electron Demand Diels-Alder (IEDDA) with Tetrazine
Typical Reaction Kinetics (k ₂)	> 800 M ⁻¹ s ⁻¹ to ~10,000 M ⁻¹ s ⁻¹ [6] [4]
Reaction Conditions	Physiological pH, room temperature, metal-free [6] [4]

Standard Conjugation Protocol

This workflow outlines a standard procedure for labeling an antibody using TCO-PEG3-CH₂CONHS, followed by tetrazine conjugation.



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Step-by-Step Procedure:

- **Conjugation of TCO to Your Biomolecule**

- **Reaction Setup:** Dissolve the target protein (e.g., an antibody) in a suitable buffer like PBS (pH 7.4). A common starting point is a 1-10 mg/mL protein solution.
- **Add Reagent:** Add TCO-PEG3-CH₂CONHS from a concentrated stock solution in anhydrous DMSO to the protein solution. A typical molar ratio to start optimization is **10:1 to 20:1 (reagent:protein)**.
- **React:** Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.

- **Purification**

- Purify the TCO-modified protein from unreacted reagent using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against PBS or another compatible buffer.

- **Tetrazine Ligation (IEDDA Reaction)**

- **Mixing:** Add the tetrazine-modified probe (e.g., a fluorophore, drug, or nanoparticle) to the purified TCO-modified protein.
- **Optimization:** The required molar ratio and concentration depend on the application. For in vitro labeling, a slight molar excess of tetrazine probe is often sufficient. For highly sensitive pretargeting, a higher excess may be used.
- **React:** Incubate at room temperature. Due to the fast kinetics, the reaction is often complete within **5-30 minutes** [6] [4].

- **Analysis**

- Analyze the final conjugate using SDS-PAGE, HPLC, or other relevant methods to confirm successful labeling.

Troubleshooting Common Issues

Problem: Low Conjugation Efficiency to the Primary Biomolecule

- **Potential Cause:** The NHS ester group is sensitive to hydrolysis, which can compete with the desired amide bond formation.
- **Solution:**
 - Use high-purity, **anhydrous DMSO** to prepare the stock solution of TCO-PEG3-CH₂CONHS.
 - Perform the conjugation reaction in a buffer that does not contain primary amines (e.g., **avoid Tris**). Borate or HEPES buffers at pH 7.5-8.5 are suitable.
 - Add the reagent to the protein solution promptly after dissolving.

Problem: Slow or Incomplete Tetrazine Ligation

- **Potential Cause 1:** The TCO group has lost reactivity, potentially due to isomerization to the less reactive cis-cyclooctene (CCO) or due to masking by the biomolecule.
- **Solution:**
 - Use fresh reagents and store them as recommended (often at -20°C or below, protected from moisture and light).
 - Ensure the TCO was conjugated via a **PEG linker**, as this has been proven to prevent hydrophobic masking and maintain high reactivity [7].
- **Potential Cause 2:** The tetrazine probe may have degraded.
- **Solution:** Tetrazines can degrade over time. Use fresh tetrazine probes and confirm their quality via UV-Vis spectroscopy (check for the characteristic tetrazine absorbance around 520-530 nm).

Problem: Precipitation or Aggregation of the Conjugate

- **Potential Cause:** Hydrophobic interactions, especially if multiple TCO groups are attached without sufficient PEGylation.
- **Solution:**
 - **Optimize the TCO loading ratio.** Avoid excessive over-labeling of the protein.
 - The **PEG spacer in TCO-PEG3-CH₂CONHS is specifically designed to reduce aggregation** [1]. If aggregation persists, consider using a TCO reagent with a longer PEG chain.

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